N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-5-3-4-13(16(15)24-2)17(22)21-18-20-14(10-25-18)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVDGVEQOCPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromophenyl isothiocyanate with α-haloketones under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Table 1: Comparison of Benzamide Derivatives
Key Observations :
- Methoxy Positioning : The 2,3-dimethoxy configuration in the target compound may optimize steric interactions compared to 3,4,5-trimethoxy derivatives (e.g., ), which prioritize solubility over target engagement .
- Thiazole vs. Isoquinoline Cores: Replacement of the thiazole core with a dihydroisoquinoline group (as in ) significantly enhances σ2 receptor affinity, suggesting core flexibility impacts target selectivity.
Analogues with Modified Thiazole Substituents
Table 2: Thiazole-Based Analogues
Key Observations :
- Bromophenyl vs. Chlorophenyl : The 4-bromophenyl group in the target compound may confer higher metabolic stability compared to chlorophenyl analogues (e.g., 5n ) due to reduced electrophilicity.
- Hydrazinyl-Furan Hybridization : Compound 3b demonstrates that additional functional groups (e.g., hydrazinyl-furan) can enhance cytotoxicity, though at the cost of synthetic complexity.
Pharmacological and Physicochemical Comparisons
Table 3: Pharmacokinetic and Binding Properties
Key Observations :
- Lipophilicity: The target compound’s LogP (3.8) balances membrane permeability and solubility better than the more lipophilic dihydroisoquinoline derivative (LogP = 4.2 ).
- Receptor Specificity : The absence of a thiazole core in σ2 ligands highlights the trade-off between structural simplicity and high-affinity binding.
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H17BrN2O3S
- Molecular Weight : Approximately 397.29 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, which is known for its pharmacological significance, particularly in developing antimicrobial and anticancer agents.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Various studies have evaluated its efficacy against different microbial strains.
Study Findings
In vitro assays have indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic processes.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Inhibited |
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies. The compound was tested against human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer).
Results from Cell Line Studies
The cytotoxic effects were assessed using the Sulforhodamine B (SRB) assay, which measures cell viability based on protein content. The compound exhibited potent activity with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.5 |
| PC3 | 12.8 |
The presence of electron-withdrawing groups in the structure enhances its anticancer efficacy by increasing the compound's ability to interact with cellular targets.
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells and inhibit essential cellular processes in microorganisms. The thiazole moiety plays a crucial role in these interactions by facilitating binding to target enzymes or receptors involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : Research conducted at a leading cancer research institute demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models of breast cancer .
Q & A
Q. What are the established synthetic pathways for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Key steps include:
- Bromophenyl-thiazole formation : Reacting 4-bromophenyl thiourea with 2-bromoacetophenone under reflux in ethanol .
- Amidation : Coupling the thiazole intermediate with 2,3-dimethoxybenzoyl chloride using a coupling agent (e.g., HATU) in DMF at 0–5°C to preserve reactive groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : H NMR (DMSO-) should show distinct peaks for the bromophenyl group (δ 7.4–7.6 ppm), thiazole protons (δ 8.1–8.3 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
- High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H] at m/z 447.02 (CHBrNOS) .
- X-ray crystallography (if crystals are obtainable): Validates spatial arrangement of the bromophenyl and methoxybenzamide groups .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace ethanol with THF or DCM to improve solubility of intermediates .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling steps, which may reduce byproducts .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify quenching points .
Q. What strategies resolve contradictions in solubility and bioactivity data across studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with bioassays .
- Structural analogs : Compare activity of derivatives (e.g., replacing bromine with chlorine) to isolate pharmacophoric groups .
Q. How can researchers investigate target-specific interactions of this compound?
- Surface plasmon resonance (SPR) : Measure binding affinity to purified proteins (e.g., EGFR kinase) .
- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 1M17 for kinase targets) to predict binding modes .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
Q. What methodologies address stability issues in biological matrices?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions to identify degradation pathways .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via LC-MS .
- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
Data Analysis and Interpretation
Q. How should researchers reconcile divergent IC values in cytotoxicity studies?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Synergy studies : Test combinations with standard chemotherapeutics (e.g., doxorubicin) to identify potentiation effects .
- Transcriptomics : RNA-seq to compare gene expression profiles in treated vs. untreated cells, highlighting pathways affected by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
